Cas no 1934469-99-4 (7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole)
![7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole structure](https://www.kuujia.com/scimg/cas/1934469-99-4x500.png)
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1934469-99-4
- AKOS026725695
- 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole
- F2198-7978
- 7-(chloromethyl)-5H-imidazo[1,2-b]pyrazole
- 1H-Imidazo[1,2-b]pyrazole, 7-(chloromethyl)-
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- Inchi: 1S/C6H6ClN3/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H,3H2
- InChI Key: IPQXKPYDXNQPJT-UHFFFAOYSA-N
- SMILES: ClCC1=CNN2C=CN=C21
Computed Properties
- Exact Mass: 155.0250249g/mol
- Monoisotopic Mass: 155.0250249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
- XLogP3: 1.1
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- pka: 4.61±0.30(Predicted)
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-7978-1g |
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole |
1934469-99-4 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
TRC | C280991-100mg |
7-(chloromethyl)-1h-imidazo[1,2-b]pyrazole |
1934469-99-4 | 100mg |
$ 115.00 | 2022-04-01 | ||
Life Chemicals | F2198-7978-2.5g |
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole |
1934469-99-4 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2198-7978-0.25g |
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole |
1934469-99-4 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2198-7978-0.5g |
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole |
1934469-99-4 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
TRC | C280991-500mg |
7-(chloromethyl)-1h-imidazo[1,2-b]pyrazole |
1934469-99-4 | 500mg |
$ 435.00 | 2022-04-01 | ||
TRC | C280991-1g |
7-(chloromethyl)-1h-imidazo[1,2-b]pyrazole |
1934469-99-4 | 1g |
$ 660.00 | 2022-04-01 | ||
Life Chemicals | F2198-7978-5g |
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole |
1934469-99-4 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2198-7978-10g |
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole |
1934469-99-4 | 95%+ | 10g |
$1957.0 | 2023-09-06 |
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole Related Literature
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole
Introduction to 7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS No. 1934469-99-4)
7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS No. 1934469-99-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazopyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The presence of a chloromethyl group in the structure adds an additional layer of complexity and reactivity, making it a valuable candidate for further research and development.
The chemical structure of 7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazole consists of a fused imidazole and pyrazole ring system, with a chloromethyl substituent attached at the 7-position. This unique arrangement provides a platform for various chemical modifications and derivatizations, which can be tailored to enhance specific biological activities or improve pharmacokinetic properties. The chloromethyl group is particularly interesting as it can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with potentially different biological profiles.
Recent studies have highlighted the potential of 7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action was attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK.
In another study, researchers investigated the antiviral properties of 7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazole. The results showed that this compound effectively inhibited the replication of several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The antiviral activity was attributed to its ability to interfere with viral entry and replication processes, making it a promising lead compound for the development of broad-spectrum antiviral agents.
The anticancer potential of 7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazole has also been explored. A study published in Cancer Research demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was found to involve the induction of apoptosis through the activation of caspase-dependent pathways and the inhibition of cell cycle progression at the G2/M phase.
Beyond its direct biological activities, 7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazole has also shown promise as a scaffold for drug discovery. Its versatile structure allows for the introduction of various functional groups that can enhance its pharmacological properties or improve its drug-like characteristics. For example, researchers have synthesized derivatives with improved solubility and bioavailability by introducing polar substituents or prodrug moieties.
The synthetic route for preparing 7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazole is well-documented in the literature. Typically, it involves a multi-step process starting from readily available starting materials such as 2-amino-3-cyanopyridine and 3-chloroacetyl chloride. Key steps include cyclization reactions to form the imidazopyrazole core and subsequent functionalization to introduce the chloromethyl group. The synthetic flexibility of this approach allows for easy modification and optimization to produce a wide range of derivatives.
In conclusion, 7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS No. 1934469-99-4) is a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features and reactivity make it an attractive scaffold for further research and development. Ongoing studies are expected to uncover additional therapeutic uses and optimize its pharmacological properties for clinical applications.
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